Midecamycin A2

Description

BenchChem offers high-quality Midecamycin A2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Midecamycin A2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35457-81-9 |

|---|---|

Molecular Formula |

C42H69NO15 |

Molecular Weight |

828.0 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |

InChI |

InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |

InChI Key |

TYYIFWXTQAQRHI-MDWYKHENSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)O)C)CC=O)C)C |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Midecamycin A2: A Technical Guide to its Discovery, Biosynthesis, and Origin in Streptomyces mycarofaciens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A2, a member of the 16-membered macrolide antibiotic family, is a secondary metabolite produced by the soil bacterium Streptomyces mycarofaciens. This document provides a comprehensive technical overview of the discovery of Midecamycin A2, its biosynthetic origins, and the experimental methodologies employed in its study. Key quantitative data on production are presented, along with detailed experimental protocols for fermentation, isolation, and analysis. Furthermore, the proposed biosynthetic pathway is elucidated and visualized through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Midecamycin is a macrolide antibiotic synthesized by Streptomyces mycarofaciens[1]. As a class of antibiotics, macrolides are known for their bacteriostatic activity, primarily by inhibiting protein synthesis in susceptible bacteria. Midecamycin A2 is one of the several congeners produced during fermentation. Understanding the genetic and biochemical basis of its production is crucial for strain improvement and the potential engineered biosynthesis of novel derivatives with enhanced therapeutic properties. This guide delves into the core technical aspects of Midecamycin A2, from the producing organism to the molecular intricacies of its formation.

Discovery and Origin

Midecamycin was first reported in 1971 and is known to be produced by Streptomyces mycarofaciens[1]. The initial discovery and characterization of this macrolide antibiotic laid the groundwork for subsequent investigations into its biosynthesis and genetic underpinnings. The producing organism, S. mycarofaciens, is a Gram-positive, filamentous bacterium belonging to the Actinomycetes, a group renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities.

The biosynthetic gene cluster (BGC) for midecamycin has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000096. This cluster contains the genes encoding the polyketide synthase (PKS) responsible for assembling the macrolactone core, as well as the enzymes required for the synthesis and attachment of the deoxysugar moieties and other post-PKS modifications.

Quantitative Data on Midecamycin Production

Quantitative analysis of Midecamycin A2 production is essential for process optimization and strain improvement. While specific yields from wild-type S. mycarofaciens fermentations are not extensively reported in publicly available literature, valuable data can be gleaned from heterologous expression studies and analyses of commercial preparations.

Table 1: Production of Midecamycin Analog

| Host Strain | Genetic Modification | Product | Titer (g/L) | Reference |

| Streptomyces fradiae | Heterologous expression of midecamycin PKS genes and methoxymalonyl-ACP biosynthetic pathway | Midecamycin analog | 1 | [2][3] |

Table 2: Relative Abundance of Midecamycin Components in Commercial Samples

| Component | Average Content (%) | Range (%) |

| Midecamycin A1 | 95.9 | 87.2 - 105.6 |

| Midecamycin A2 | Variable | Not explicitly quantified |

| Midecamycin A3 | Variable | Not explicitly quantified |

| Other related substances | Variable | Not explicitly quantified |

Data adapted from a study on the quality control of commercial midecamycin preparations. The content of Midecamycin A1 is presented as a percentage of the total midecamycin components.

Experimental Protocols

Fermentation of Streptomyces mycarofaciens

This protocol outlines a general procedure for the laboratory-scale fermentation of S. mycarofaciens for the production of midecamycin.

Objective: To cultivate S. mycarofaciens under conditions conducive to the production of Midecamycin A2.

Materials:

-

Streptomyces mycarofaciens strain

-

Seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, malt extract, and glucose)

-

Production medium (e.g., a complex medium containing soluble starch, soybean meal, glucose, and mineral salts)

-

Shake flasks (baffled for improved aeration)

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. mycarofaciens spores or mycelia from a fresh agar plate into a flask containing the seed medium.

-

Incubate the seed culture at 28-30°C with vigorous shaking (e.g., 200-250 rpm) for 2-3 days until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.

-

Monitor the fermentation periodically for growth (e.g., by measuring packed mycelial volume) and antibiotic production (e.g., by HPLC analysis of the culture broth).

Isolation and Purification of Midecamycin A2

This protocol provides a general framework for the extraction and purification of Midecamycin A2 from the fermentation broth.

Objective: To isolate and purify Midecamycin A2 from the culture broth of S. mycarofaciens.

Materials:

-

Fermentation broth of S. mycarofaciens

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract in vacuo using a rotary evaporator to obtain a crude extract.

-

-

Preliminary Purification (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).

-

Elute the column with a stepwise or gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing midecamycin.

-

-

Final Purification (Preparative HPLC):

-

Pool the fractions enriched with Midecamycin A2 and concentrate them.

-

Further purify the enriched fraction using preparative reverse-phase HPLC (C18 column).

-

Use an appropriate mobile phase, such as a methanol-water or acetonitrile-water gradient, for elution.

-

Collect the peak corresponding to Midecamycin A2.

-

Verify the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS and NMR).

-

Biosynthesis of Midecamycin A2

The biosynthesis of Midecamycin A2 begins with the assembly of the 16-membered polyketide macrolactone core by a Type I polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including glycosylation and acylation, to yield the final active antibiotic.

Polyketide Backbone Synthesis

The macrolactone core of midecamycin is assembled from acetate, propionate, and butyrate precursors. The PKS enzyme complex catalyzes the sequential condensation of these building blocks.

Deoxysugar Biosynthesis and Attachment

Midecamycin A2 contains two deoxysugar moieties, D-mycaminose and L-mycarose, which are synthesized from glucose-1-phosphate through a series of enzymatic reactions. These sugars are then attached to the macrolactone core by glycosyltransferases.

Post-PKS Tailoring Steps

Following the glycosylation events, further enzymatic modifications occur, including acylation reactions. The mdmB gene in the midecamycin biosynthetic gene cluster encodes a 3-O-acyltransferase that is responsible for adding acetyl and propionyl groups to the lactone ring[4].

Visualizations

Experimental Workflow for Midecamycin A2 Production and Isolation

Caption: Workflow for Midecamycin A2 production and isolation.

Proposed Biosynthetic Pathway of Midecamycin A2

Caption: Proposed biosynthetic pathway for Midecamycin A2.

Conclusion

Midecamycin A2, a product of Streptomyces mycarofaciens, continues to be a subject of scientific interest due to its antibiotic properties and the potential for biosynthetic engineering. This guide has provided a detailed technical overview of its discovery, the quantitative aspects of its production, and the experimental protocols necessary for its study. The elucidated biosynthetic pathway and accompanying visualizations offer a foundational understanding for researchers aiming to explore the rich biochemistry of this macrolide antibiotic and to develop novel, more effective therapeutic agents. Further research into the specific functions of all genes within the biosynthetic cluster and the optimization of fermentation and purification processes will be pivotal in fully harnessing the potential of Midecamycin A2 and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

- 3. Engineered biosynthesis of 16-membered macrolides that require methoxymalonyl-ACP precursors in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A macrolide 3-O-acyltransferase gene from the midecamycin-producing species Streptomyces mycarofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

Midecamycin A2: A Technical Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Midecamycin A2, a member of the 16-membered macrolide antibiotic family, is produced by Streptomyces mycarofaciens. It exhibits a broad spectrum of activity, particularly against Gram-positive bacteria and some Gram-negative respiratory pathogens. This technical guide provides a comprehensive overview of the molecular mechanism of action of Midecamycin A2, presenting key quantitative data, detailed experimental protocols, and visual representations of its interaction with the bacterial ribosome. Midecamycin acetate, a diacetate ester of midecamycin, is a prodrug that enhances the pharmacokinetic profile of midecamycin, exhibiting a similar in vitro antibacterial spectrum.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Midecamycin A2 exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolide antibiotics, its primary target is the 50S large ribosomal subunit .[2][3] By binding to a specific site on the 23S ribosomal RNA (rRNA) within the 50S subunit, Midecamycin A2 interferes with key steps in the translation process, ultimately leading to the cessation of bacterial growth.

The binding of Midecamycin A2 to the ribosome occurs within the nascent peptide exit tunnel (NPET) , a channel through which newly synthesized polypeptide chains pass.[4] This strategic location allows the antibiotic to physically obstruct the passage of the elongating peptide chain. More specifically, the mechanism involves:

-

Inhibition of Peptide Bond Formation: Midecamycin A2's presence near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds, can allosterically inhibit this crucial step.

-

Inhibition of Translocation: The antibiotic can also impede the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical movement for the continuation of protein synthesis.[1][2]

This targeted inhibition of protein synthesis is selective for bacterial ribosomes (70S) over eukaryotic ribosomes (80S), which accounts for its therapeutic utility.

Data Presentation: In Vitro Susceptibility of Key Pathogens

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of midecamycin and its acetate ester against a range of clinically relevant bacteria. The data is compiled from various in vitro studies.

Table 1: MIC Values of Midecamycin Acetate against Respiratory Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma pneumoniae | 110 | Not Specified | Not Specified | 8 |

| Streptococcus pyogenes | Not Specified | Not Specified | Not Specified | 0.06 - 0.12 |

| Streptococcus pneumoniae | Not Specified | Not Specified | Not Specified | 0.06 - 0.12 |

Table 2: MIC Values of Acetylmidecamycin against Human Mycoplasmas

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma pneumoniae | 110 | Not Specified | Not Specified | 1 |

| Mycoplasma hominis | 26 | Not Specified | Not Specified | 0.25 |

| Ureaplasma species | 51 | Not Specified | Not Specified | 0.25 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

a. Preparation of Midecamycin A2 Stock Solution:

-

Accurately weigh a suitable amount of Midecamycin A2 analytical standard.

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Further dilute with sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium to a final stock concentration (e.g., 1280 µg/mL).

b. Preparation of Microdilution Plates:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the Midecamycin A2 stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series. This will result in a range of Midecamycin A2 concentrations.

c. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in an atmosphere with increased CO₂ for fastidious organisms).

e. Interpretation of Results:

-

The MIC is defined as the lowest concentration of Midecamycin A2 that completely inhibits visible growth of the organism, as detected by the unaided eye.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of Midecamycin A2 on bacterial protein synthesis.

a. Preparation of Cell-Free Extract (S30 Extract):

-

Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, and collect the supernatant (S30 extract).

-

Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.

b. In Vitro Transcription-Translation Reaction:

-

Set up reaction mixtures in microcentrifuge tubes or a multi-well plate. Each reaction should contain:

-

S30 extract

-

A suitable buffer containing ATP, GTP, and an ATP-regenerating system (e.g., creatine phosphate and creatine kinase).

-

A mixture of amino acids, including a radiolabeled amino acid (e.g., [³⁵S]-methionine or [¹⁴C]-leucine).

-

A DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).

-

Varying concentrations of Midecamycin A2 (and a no-drug control).

-

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

c. Measurement of Protein Synthesis:

-

Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid - TCA).

-

Heat the samples to hydrolyze aminoacyl-tRNAs.

-

Collect the precipitated protein on glass fiber filters.

-

Wash the filters to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

d. Data Analysis:

-

The amount of incorporated radioactivity is directly proportional to the amount of protein synthesized.

-

Calculate the percentage of inhibition of protein synthesis for each Midecamycin A2 concentration relative to the no-drug control.

-

The IC₅₀ value (the concentration of Midecamycin A2 that inhibits protein synthesis by 50%) can be determined by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualization

Caption: Mechanism of Midecamycin A2 Action.

Caption: Workflow for MIC Determination.

References

- 1. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 23S ribosomal RNA - Wikipedia [en.wikipedia.org]

- 3. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

The Midecamycin A2 Biosynthesis Pathway in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midecamycin A2, a 16-membered macrolide antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces mycarofaciens. Its biosynthesis is a complex process orchestrated by a Type I Polyketide Synthase (PKS) system, followed by a series of post-PKS modifications, including glycosylation and acylation. This technical guide provides a comprehensive overview of the current understanding of the Midecamycin A2 biosynthesis pathway. It details the genetic organization of the biosynthetic gene cluster, the functions of key enzymes, and the regulatory mechanisms that likely govern its production. Furthermore, this guide outlines established experimental protocols for the genetic manipulation of Streptomyces and the analysis of macrolide production, which are essential for further research and bioengineering efforts. While a complete functional annotation of all genes within the midecamycin cluster and specific quantitative data remain areas for future investigation, this document consolidates the available knowledge to serve as a valuable resource for researchers in the field of natural product biosynthesis and drug development.

Introduction to Midecamycin A2

Midecamycin A2 is a member of the 16-membered macrolide family of antibiotics, which are known for their therapeutic efficacy against a range of bacterial infections.[1] These compounds are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The core structure of midecamycin is a 16-membered lactone ring, which is decorated with two deoxysugar moieties, D-mycaminose and L-mycarose. Midecamycin A2 is specifically acylated at the C-3 hydroxyl group of the macrolactone ring.[2] The producing organism, Streptomyces mycarofaciens, harbors the genetic blueprint for this intricate biosynthetic machinery within a dedicated gene cluster.[3] Understanding this pathway is crucial for efforts to improve midecamycin production and to generate novel analogs with enhanced therapeutic properties through combinatorial biosynthesis.

The Midecamycin Biosynthetic Gene Cluster

The biosynthetic gene cluster (BGC) for midecamycin has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000096.[4] The cluster contains a set of genes encoding the Type I PKS, enzymes for deoxysugar biosynthesis, glycosyltransferases, acyltransferases, and putative regulatory proteins. A complete functional annotation of all open reading frames (ORFs) within this cluster is not yet fully available in the public domain. However, based on homology to other well-characterized macrolide biosynthetic pathways and some targeted gene characterization, the general roles of several genes can be inferred.

The Midecamycin A2 Biosynthesis Pathway

The biosynthesis of Midecamycin A2 can be divided into three main stages:

-

Polyketide Chain Assembly: The formation of the 16-membered macrolactone core.

-

Deoxysugar Biosynthesis: The synthesis of the activated sugar donors, TDP-D-mycaminose and TDP-L-mycarose.

-

Post-PKS Modifications: The glycosylation of the macrolactone core and subsequent acylation.

Polyketide Chain Assembly by Type I PKS

The core of Midecamycin A2 is assembled by a modular Type I PKS. These large, multi-domain enzymes function as an assembly line, where each module is responsible for the addition and modification of a two-carbon unit to the growing polyketide chain. While the specific module and domain organization of the midecamycin PKS is not fully detailed in available literature, a general model for a Type I PKS is presented below. The extender units for the midecamycin PKS are derived from primary metabolism and include malonyl-CoA and methylmalonyl-CoA.[5]

Deoxysugar Biosynthesis

Midecamycin A2 contains two deoxysugars, D-mycaminose and L-mycarose. The biosynthetic pathway for dTDP-D-mycaminose in S. mycarofaciens has been partially elucidated. This pathway starts from glucose-1-phosphate and involves a series of enzymatic reactions to generate the activated sugar donor.

The genes midA, midB, and midC are located at the 5' end of the PKS genes, while midK, midI, and midH are at the 3' end. Their proposed functions are as follows:

-

midA (dTDP-glucose synthase): Catalyzes the formation of dTDP-glucose from glucose-1-phosphate and dTTP.

-

midB (dTDP-glucose 4,6-dehydratase): Converts dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

midC (aminotransferase): Likely involved in the amination of the sugar intermediate.

-

midK (methyltransferase): Believed to be responsible for a methylation step in the pathway.

-

midI (glycosyltransferase): Transfers the mycaminose moiety to the macrolactone aglycone.

-

midH (auxiliary protein): Thought to assist MidI in the glycosylation step.

The biosynthetic pathway for the second deoxysugar, L-mycarose, has not been specifically detailed for midecamycin biosynthesis in the available literature. However, it is expected to follow a similar enzymatic logic to mycarose biosynthesis in other macrolide pathways, such as that of erythromycin.

Post-PKS Modifications

Following the formation of the macrolactone ring, a series of tailoring reactions occur to yield the final Midecamycin A2 molecule.

-

Glycosylation: The glycosyltransferase MidI, with the assistance of MidH, attaches the dTDP-D-mycaminose to the aglycone. A second, yet to be fully characterized, glycosyltransferase is responsible for the attachment of TDP-L-mycarose.

-

Acylation: The mdmB gene encodes a 3-O-acyltransferase that specifically adds a propionyl group to the C-3 hydroxyl of the macrolactone ring.[2]

Regulation of Midecamycin Biosynthesis

The regulation of antibiotic production in Streptomyces is a complex, multi-layered process. While the specific regulatory network for midecamycin has not been fully elucidated, it is likely to involve a combination of pathway-specific and global regulators, similar to other macrolide biosynthetic pathways.

-

Pathway-Specific Regulators: These are typically encoded by genes located within the biosynthetic gene cluster. They often belong to families such as the Streptomyces antibiotic regulatory proteins (SARPs) or Large ATP-binding regulators of the LuxR (LAL) family. These regulators can act as activators or repressors of the biosynthetic genes.

-

Global Regulators: These proteins respond to broader physiological and environmental signals, such as nutrient availability and cell density, and coordinate secondary metabolism with primary metabolism and morphological differentiation.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data on the Midecamycin A2 biosynthetic pathway, such as enzyme kinetics (Km, Vmax), precursor uptake rates, or specific production titers under defined fermentation conditions for Streptomyces mycarofaciens. This represents a significant knowledge gap and an area for future research.

Experimental Protocols

The study of the midecamycin biosynthesis pathway requires a range of molecular biology and analytical chemistry techniques. The following sections provide an overview of general protocols that are widely used for the genetic manipulation of Streptomyces and the analysis of macrolide production. It is important to note that these are generalized protocols and will likely require optimization for Streptomyces mycarofaciens.

Gene Knockout in Streptomyces using PCR-Targeting

This method allows for the targeted replacement of a gene of interest with an antibiotic resistance cassette.

Methodology:

-

Primer Design: Design primers to amplify a disruption cassette (e.g., an apramycin resistance gene) with 5' extensions that are homologous to the regions flanking the target gene in the S. mycarofaciens genome.

-

PCR Amplification: Perform PCR to generate the disruption cassette with the homology arms.

-

Preparation of Recombinant Cosmid: Introduce the purified PCR product into an E. coli strain (e.g., BW25113/pIJ790) that carries a cosmid containing the target gene from a S. mycarofaciens genomic library and expresses the λ-Red recombination system.

-

Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli to S. mycarofaciens via conjugation. This typically involves co-culturing the donor E. coli and recipient Streptomyces on a suitable agar medium.

-

Selection and Screening: Select for Streptomyces exconjugants that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically done by plating on media containing the appropriate antibiotic.

-

Verification: Confirm the gene knockout by PCR analysis and, if necessary, Southern blotting.

Heterologous Expression of Midecamycin Genes

Heterologous expression in a well-characterized Streptomyces host (e.g., S. lividans or S. coelicolor) can be used to confirm gene function.[3]

Methodology:

-

Vector Construction: Clone the gene or gene cluster of interest into an appropriate E. coli-Streptomyces shuttle vector, often under the control of a strong, constitutive promoter (e.g., ermEp*).

-

Transformation: Introduce the expression vector into a suitable E. coli strain for propagation.

-

Conjugation: Transfer the plasmid from E. coli to the desired Streptomyces host via intergeneric conjugation.

-

Fermentation and Analysis: Culture the heterologous host under conditions that support secondary metabolism and analyze the fermentation broth for the production of the expected metabolite or its intermediates using HPLC-MS.

Protein Expression and Purification

To characterize the enzymatic activity of a specific protein in the midecamycin pathway, it can be overexpressed in a host like E. coli and purified.

Methodology:

-

Cloning: Clone the gene of interest into an E. coli expression vector, often with an affinity tag (e.g., a His-tag) for purification.

-

Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to a suitable optical density and induce protein expression with an inducer such as IPTG.

-

Cell Lysis: Harvest the cells and lyse them using methods such as sonication or a French press.

-

Purification: Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purification steps like size-exclusion or ion-exchange chromatography may be necessary.

-

Enzyme Assays: Use the purified protein in in vitro assays with the appropriate substrates to determine its function and kinetic parameters.

Analysis of Midecamycin and Intermediates by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the detection and quantification of midecamycin and its biosynthetic intermediates.

Methodology:

-

Sample Preparation: Extract the metabolites from the S. mycarofaciens fermentation broth, typically using an organic solvent such as ethyl acetate or by solid-phase extraction.

-

HPLC Separation: Separate the components of the extract using a reversed-phase HPLC column (e.g., a C18 column) with a suitable mobile phase gradient, often consisting of acetonitrile and water with a modifier like formic acid.

-

Mass Spectrometry Detection: Detect the eluting compounds using a mass spectrometer, typically in positive electrospray ionization (ESI+) mode. Full-scan MS can be used for detection, and tandem MS (MS/MS) can be used for structural elucidation by analyzing the fragmentation patterns of the parent ions.[1][6]

Conclusion and Future Perspectives

The biosynthesis of Midecamycin A2 in Streptomyces mycarofaciens is a fascinating example of the complex chemistry performed by actinomycetes. While the general outline of the pathway is understood to involve a Type I PKS and subsequent tailoring reactions, a detailed functional characterization of the entire biosynthetic gene cluster is still required. Future research should focus on elucidating the specific roles of each PKS module and the remaining tailoring enzymes, particularly those involved in the biosynthesis and attachment of L-mycarose. Furthermore, a thorough investigation of the regulatory network governing midecamycin production will be crucial for developing rational strategies to enhance its yield. The generation and analysis of quantitative data, such as enzyme kinetics and fermentation titers, will provide a deeper understanding of the pathway's efficiency and potential bottlenecks. The application of the experimental protocols outlined in this guide will be instrumental in achieving these research goals and unlocking the full potential of the midecamycin biosynthetic machinery for the development of novel and improved antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Approaches for Genetic Manipulation of Streptomyces spp.-Key Bacteria for Biotechnology and Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning of midecamycin biosynthetic genes from Streptomyces mycarofaciens 1748 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BGC0000096 [mibig.secondarymetabolites.org]

- 5. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide Synthase Modules Redefined - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Midecamycin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A2 is a macrolide antibiotic belonging to the 16-membered ring family, a class of compounds known for their efficacy against a range of bacterial pathogens. As a component of the midecamycin complex produced by Streptomyces mycarofaciens, Midecamycin A2 contributes to the overall antimicrobial profile of this antibiotic. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Midecamycin A2. Detailed experimental protocols for the determination of its key characteristics are also presented, alongside a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel antimicrobial agents.

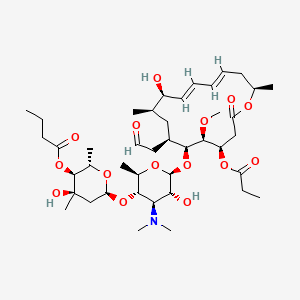

Chemical Structure and Identity

Midecamycin A2 is a complex macrolide with a 16-membered lactone ring glycosidically linked to two deoxysugars, D-mycaminose and L-mycarose. Its chemical structure is distinguished by specific substitutions on the macrolactone ring and the sugar moieties.

Chemical Formula: C₄₂H₆₉NO₁₅[1]

Molecular Weight: 828 g/mol [1]

SMILES (Simplified Molecular Input Line Entry System): CCCC(=O)O[C@H]1--INVALID-LINK--O--INVALID-LINK--(C[C@@]1(C)O)O[C@@H]2--INVALID-LINK--O--INVALID-LINK--(--INVALID-LINK--C)O)O[C@H]3--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--OC(=O)C--INVALID-LINK--OC(=O)CC)O

InChI (International Chemical Identifier): InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

CAS Number: 35457-81-9

Physicochemical Properties

The physicochemical properties of Midecamycin A2 are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While specific experimental data for Midecamycin A2 is limited, the properties of the closely related Midecamycin provide a strong indication.

| Property | Value | Reference |

| Melting Point | Data not available for Midecamycin A2. (Midecamycin A1: 155-156 °C) | [2] |

| Solubility | Soluble in DMSO.[3] Insoluble in water. | [1] |

| pKa | Data not available for Midecamycin A2. | |

| Optical Rotation | Data not available for Midecamycin A2. |

Antibacterial Activity

Midecamycin A2 exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative species. It is also effective against Mycoplasma species, which lack a cell wall and are intrinsically resistant to many classes of antibiotics.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Midecamycin against various bacterial strains. It is important to note that these values are for the parent compound "Midecamycin" and may not be specific to the A2 component, though they provide a strong indication of its likely activity.

| Bacterial Strain | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mycoplasma pneumoniae | Not specified | 8 | [4] |

| Mycoplasma hominis | Not specified | 2 | [4] |

| General (Streptococci, Staphylococci) | < 3.1 | Not specified | [5][6] |

Mechanism of Action

Like other macrolide antibiotics, Midecamycin A2 exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This action is achieved through its binding to the 50S subunit of the bacterial ribosome.

The binding of Midecamycin A2 to the 50S ribosomal subunit sterically hinders the progression of the growing polypeptide chain and can interfere with the translocation step of protein synthesis. This ultimately leads to a bacteriostatic effect, preventing the bacteria from multiplying and allowing the host's immune system to clear the infection.

Caption: Midecamycin A2 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols

Determination of Physicochemical Properties

5.1.1. Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of Midecamycin A2 in various solvents.

-

Preparation: Add an excess amount of Midecamycin A2 to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of Midecamycin A2 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

5.1.2. Optical Rotation Measurement

This protocol describes the measurement of the specific rotation of Midecamycin A2.

-

Sample Preparation: Prepare a solution of Midecamycin A2 of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).

-

Instrumentation: Use a calibrated polarimeter. Set the temperature (T, in °C) and the wavelength of the light source (λ, typically the sodium D-line at 589 nm).

-

Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution and measure the observed optical rotation (α).

-

Calculation: The specific rotation [α]Tλ is calculated using the formula: [α]Tλ = α / (l × c).

Determination of Antibacterial Activity

5.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol details the determination of the MIC of Midecamycin A2 against a panel of bacterial strains.

-

Preparation of Midecamycin A2 Stock Solution: Dissolve a known weight of Midecamycin A2 in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Midecamycin A2 stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Midecamycin A2 that completely inhibits visible bacterial growth.

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of Midecamycin A2.

Conclusion

Midecamycin A2 is a significant component of the midecamycin complex with potent antibacterial activity, particularly against Gram-positive organisms and mycoplasmas. Its mechanism of action, through the inhibition of bacterial protein synthesis, is characteristic of macrolide antibiotics. While further research is required to fully elucidate the specific physicochemical properties and a more comprehensive antibacterial spectrum of Midecamycin A2, the information presented in this guide provides a solid foundation for its continued investigation and potential development as a therapeutic agent. The detailed protocols offer a starting point for standardized evaluation, facilitating comparability of data across different research settings.

References

- 1. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Midecamycin - Wikipedia [en.wikipedia.org]

- 3. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]

- 4. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Midecamycin A2 and its Antibacterial Spectrum Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin is a macrolide antibiotic complex produced by the fermentation of Streptomyces mycarofaciens. This complex consists of several components, primarily Midecamycin A1, along with minor components including Midecamycin A2, A3, and A4. Midecamycin A1 is the most abundant and is often referred to simply as "Midecamycin". While research has established the antibacterial efficacy of the Midecamycin complex and its acetylated derivative, Midecamycin acetate, against a range of bacteria, specific quantitative data on the isolated Midecamycin A2 component is scarce in publicly available literature. This guide provides a comprehensive overview of the antibacterial spectrum of Midecamycin against Gram-positive bacteria, drawing on data for the Midecamycin complex and its derivatives as the closest available information to infer the potential activity of Midecamycin A2.

Midecamycin and its derivatives exhibit potent activity against many Gram-positive organisms by inhibiting bacterial protein synthesis.[1] Their mechanism of action involves binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds and the translocation of peptides during protein synthesis.[1][2][3]

Data Presentation: In Vitro Antibacterial Activity of Midecamycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Midecamycin and Midecamycin diacetate against various Gram-positive bacteria. This data is compiled from multiple studies and provides an indication of the antibacterial potency of the Midecamycin complex.

Table 1: MIC of Midecamycin Against Gram-Positive Cocci

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 4 | 0.4->100 | 1.6 | 1.6 |

| Staphylococcus epidermidis | 32 | 0.4->100 | 0.8 | >100 |

| Streptococcus pneumoniae | 4 | 0.1-0.4 | 0.2 | 0.2 |

| Streptococcus pyogenes | 21 | 0.1-1.6 | 0.4 | 1.6 |

| Streptococcus bovis | 5 | 0.1-0.4 | 0.1 | 0.4 |

| Streptococcus faecalis | 19 | 0.8->100 | 1.6 | 3.1 |

| Streptococcus faecium | 3 | 0.8 | 0.8 | 0.8 |

| Streptococcus mitis | 3 | 0.05-25 | 0.4 | 25 |

Table 2: MIC of Midecamycin Diacetate Against Streptococcus pyogenes

| Antibiotic | Number of Isolates | MIC₉₀ (mg/L) | Susceptibility (%) |

| Midecamycin diacetate | 146 | ≤0.06 | 93.8 |

Experimental Protocols

The following is a generalized, detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a macrolide antibiotic like Midecamycin A2 against Gram-positive bacteria using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on an appropriate agar medium, such as Mueller-Hinton agar supplemented with 5% sheep blood for streptococci, for 18-24 hours at 35-37°C.

-

Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Solutions:

-

A stock solution of Midecamycin A2 is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration.

-

Serial two-fold dilutions of the antibiotic stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 128 µg/mL.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

-

A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere enriched with 5% CO₂.

4. Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This is assessed by visual inspection of the microtiter plate.

5. Quality Control:

-

Reference bacterial strains with known MIC values for the tested antibiotic, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are included in each assay to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Mechanism of action of Midecamycin A2.

References

Preclinical Pharmacokinetics and Metabolism of Midecamycin A2: An In-depth Technical Guide

Disclaimer: Publicly available preclinical pharmacokinetic and metabolism data for Midecamycin A2 is limited. This guide synthesizes available information on Midecamycin and its derivatives, alongside established principles of preclinical drug development, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. It is composed of several components, with Midecamycin A2 being one of the active constituents. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Midecamycin A2 is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the preclinical pharmacokinetics and metabolism of Midecamycin, with a focus on Midecamycin A2 where information is available.

Pharmacokinetics

The pharmacokinetic profile of a drug determines its concentration in the body over time and is a key determinant of its efficacy and safety. Preclinical studies in animal models are essential to characterize these properties before human trials.

Absorption

Midecamycin is reported to be rapidly and almost completely absorbed after oral administration, which is attributed to its lipophilic nature. The primary site of absorption is the alkaline environment of the intestine[1].

Table 1: Representative Oral Pharmacokinetic Parameters of Midecamycin in Preclinical Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |

| Rat | Data not available | N/A | N/A | N/A | N/A | N/A | |

| Mouse | Data not available | N/A | N/A | N/A | N/A | N/A | |

| Dog | Data not available | N/A | N/A | N/A | N/A | N/A |

Note: Specific quantitative preclinical data for Midecamycin A2 was not found in the public domain. This table illustrates the format for presenting such data.

Distribution

Due to its lipophilicity, Midecamycin exhibits good penetration into various tissues. The apparent volume of distribution for Midecamycin has been reported to be 7.7 L/kg, indicating extensive tissue distribution[1]. Midecamycin does not have significant binding to plasma proteins, with the bound fraction estimated to be around 15%[1].

Table 2: Representative Tissue Distribution of Midecamycin in Rats Following a Single Dose

| Tissue | Concentration (µg/g or µg/mL) | Tissue-to-Plasma Ratio |

| Liver | Data not available | N/A |

| Kidney | Data not available | N/A |

| Lung | Data not available | N/A |

| Spleen | Data not available | N/A |

| Heart | Data not available | N/A |

| Brain | Data not available | N/A |

| Muscle | Data not available | N/A |

Note: Specific quantitative tissue distribution data for Midecamycin A2 in preclinical models was not found. This table illustrates the desired data presentation format.

Metabolism

Midecamycin undergoes extensive biotransformation, primarily in the liver. The resulting metabolites generally exhibit little to no antimicrobial activity. One of the main metabolic pathways for macrolides involves hydroxylation. For Midecamycin, 14-hydroxylation has been reported as a key metabolic step. The acetate ester of Midecamycin, Miocamycin, is known to be metabolized into four main metabolites: Mb1, Mb2, Mb6, and Mb12.

Table 3: Identified Metabolites of Midecamycin Derivatives in Preclinical Studies

| Parent Compound | Metabolite | Biotransformation Reaction | Species |

| Miocamycin | Mb1 | Specific reaction not detailed | Rat, Mouse |

| Miocamycin | Mb2 | Specific reaction not detailed | Rat, Mouse |

| Miocamycin | Mb6 | Specific reaction not detailed | Rat, Mouse |

| Miocamycin | Mb12 | Specific reaction not detailed | Rat, Mouse |

Note: The specific metabolic pathways and metabolites of Midecamycin A2 have not been fully elucidated in the available literature.

Excretion

The primary route of elimination for Midecamycin and its metabolites is through the bile into the feces. A smaller portion is excreted in the urine.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline typical methodologies used in pharmacokinetic and metabolism studies.

Animal Models

Commonly used animal models for pharmacokinetic studies include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., CD-1, BALB/c). The choice of species depends on factors such as metabolic similarity to humans and the specific objectives of the study. Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity.

Dosing and Sample Collection

For oral pharmacokinetic studies, Midecamycin A2 would be administered via oral gavage. For intravenous studies, it would be administered via a cannulated vein (e.g., tail vein in rats). Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at various time points after dosing, and tissues of interest are collected, weighed, and homogenized for analysis.

Bioanalytical Method

Quantification of Midecamycin A2 in biological matrices (plasma, tissue homogenates) is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. This technique offers high sensitivity and selectivity. The method would be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

In Vitro Metabolism Studies

To investigate the metabolic pathways, Midecamycin A2 would be incubated with liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) in the presence of necessary cofactors like NADPH. The reaction mixture is then analyzed by LC-MS/MS to identify and characterize the metabolites formed.

Visualizations

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

Caption: Workflow of a typical preclinical oral pharmacokinetic study.

Generalized Metabolic Pathway of Macrolide Antibiotics

Caption: Generalized metabolic pathways for macrolide antibiotics.

Conclusion

References

The Architecture of a 16-Membered Macrolide: An In-depth Technical Guide to the Structure of Midecamycin A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the 16-membered macrolide structure of Midecamycin A2, an antibiotic belonging to the leucomycin family. Midecamycin A2, a metabolite of Streptomyces mycarofaciens, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This document delves into the intricate structural details of Midecamycin A2, its physicochemical properties, the experimental methodologies used for its characterization, and its mechanism of action at the molecular level.

Core Structure and Stereochemistry

Midecamycin A2 is a complex macrolide characterized by a 16-membered lactone ring, to which two deoxy sugars, L-mycarose and D-mycaminose, are attached. The absolute stereochemistry of its 16 chiral centers has been determined, defining its unique three-dimensional conformation, which is crucial for its biological activity.

The systematic IUPAC name for Midecamycin A1, a closely related compound, is [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate[1]. Midecamycin A2 differs by the substitution of a propionyl group with a butyryl group.

The absolute stereochemistry of Midecamycin A2 is defined by the following InChI string, which provides an unambiguous description of the molecule's spatial arrangement[2]:

InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

This notation precisely defines the R/S configuration at each of the 16 stereocenters, which is a critical determinant of its interaction with the bacterial ribosome.

Physicochemical Properties

A summary of the key physicochemical properties of Midecamycin A2 is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C42H69NO15 | [2] |

| Molecular Weight | 828 g/mol | [2] |

| Defined Stereocenters | 16 | [2] |

| E/Z Centers | 2 | [2] |

| Charge | 0 | [2] |

Experimental Characterization

The structural elucidation of Midecamycin A2 and related macrolides relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific X-ray crystallographic data for Midecamycin A2 is not publicly available, the methodologies for its comprehensive characterization are well-established.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the identification and quantification of Midecamycin A2 and its related impurities.

Experimental Protocol: LC-HRMS Analysis of Midecamycin [3][4]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Plus) is utilized.

-

Chromatographic Column: An Extend-C18 column (250 mm × 4.6 mm, 5 µm) is recommended for optimal separation.

-

Mobile Phase: A gradient elution is employed with:

-

Mobile Phase A: 100 mmol/L formic acid amine solution (pH adjusted to 7.3 ± 0.1 with ammonium hydroxide).

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A typical gradient program is as follows: 0 min/40% B, 25 min/50% B, 30 min/60% B, 35 min/80% B, 36 min/40% B, 45 min/40% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 232 nm for most components and 280 nm for Midecamycin A3. Mass spectrometric detection is performed in positive electrospray ionization mode.

-

Sample Preparation: Midecamycin samples are dissolved in a diluent composed of mobile phases A and B (60:40 ratio) to a concentration of 2.0 mg/mL.

The following diagram illustrates a generalized workflow for the LC-HRMS analysis of Midecamycin A2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative NMR Data for a Midecamycin Derivative (Midecamycin 2′-O-glucopyranoside) [4]

The following table summarizes the 1H and 13C NMR chemical shifts for a midecamycin derivative, recorded in CD3OD. This data is illustrative of the types of resonances observed for the Midecamycin A2 scaffold.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Aglycone | ||

| 1 | 176.5 | - |

| 2 | 41.6 | 2.75 (m), 2.55 (m) |

| 3 | 80.2 | 5.20 (d, 10.0) |

| 4 | 41.1 | 2.45 (m) |

| 5 | 81.5 | 3.65 (d, 8.5) |

| 6 | 39.8 | 2.15 (m) |

| 7 | 46.9 | 2.90 (m) |

| 8 | 27.9 | 1.85 (m) |

| 9 | 215.1 | - |

| 10 | 69.8 | 6.05 (dd, 15.0, 8.5) |

| 11 | 132.1 | 6.65 (dd, 15.0, 10.0) |

| 12 | 136.2 | 5.85 (d, 10.0) |

| 13 | 146.9 | 7.25 (d, 15.0) |

| 14 | 99.1 | 4.85 (d, 8.0) |

| 15 | 36.1 | 2.65 (m) |

| 16 | 16.5 | 1.05 (d, 7.0) |

| 17 | 205.1 | 9.70 (s) |

| 18 | 49.9 | 2.70 (m) |

| D-Mycaminose | ||

| 1' | 104.8 | 4.45 (d, 7.5) |

| 2' | 78.9 | 3.40 (dd, 10.0, 7.5) |

| 3' | 70.1 | 3.15 (t, 10.0) |

| 4' | 74.2 | 3.05 (m) |

| 5' | 70.5 | 3.55 (m) |

| 6' | 18.2 | 1.25 (d, 6.5) |

| N(CH3)2 | 41.5 | 2.50 (s) |

| L-Mycarose | ||

| 1'' | 97.1 | 5.10 (d, 2.5) |

| 2'' | 36.5 | 2.25 (m), 1.65 (m) |

| 3'' | 69.5 | 3.85 (m) |

| 4'' | 75.1 | 3.45 (d, 9.5) |

| 5'' | 70.2 | 3.95 (q, 6.5) |

| 6'' | 21.5 | 1.20 (d, 6.5) |

| 4''-OH | - | - |

| Glucose | ||

| 1''' | 104.1 | 4.35 (d, 8.0) |

| 2''' | 75.2 | 3.25 (m) |

| 3''' | 77.9 | 3.40 (m) |

| 4''' | 71.6 | 3.30 (m) |

| 5''' | 78.1 | 3.35 (m) |

| 6''' | 62.8 | 3.80 (m), 3.65 (m) |

Experimental Protocol: NMR Analysis of Macrolides

A typical NMR analysis for structural elucidation of a macrolide like Midecamycin A2 would involve the following experiments:

-

Sample Preparation: The sample is dissolved in a deuterated solvent such as CDCl3 or CD3OD.

-

1D NMR: 1H and 13C NMR spectra are acquired to identify the types and number of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks within the individual sugar moieties and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for connecting the different structural fragments (e.g., linking the sugars to the aglycone).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, providing information about the relative stereochemistry and conformation of the molecule.

-

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Midecamycin A2, like other macrolide antibiotics, inhibits bacterial growth by targeting the 50S ribosomal subunit, thereby interfering with protein synthesis.[1] It binds to the nascent peptide exit tunnel (NPET), a channel within the 50S subunit through which the growing polypeptide chain emerges.

The binding of Midecamycin A2 within the NPET sterically hinders the progression of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome. This action effectively halts protein elongation. The binding site is primarily composed of segments of the 23S ribosomal RNA (rRNA) and involves interactions with specific ribosomal proteins.

Key ribosomal components implicated in the binding of macrolides include:

-

23S rRNA Domain V: Nucleotides such as A2058 and A2059 are critical for the interaction with the desosamine sugar of the macrolide.

-

23S rRNA Domain II: Nucleotides like A752 have also been shown to interact with macrolides.

-

Ribosomal Proteins: Proteins L4 and L22, which are located near the NPET, can influence macrolide binding and resistance. Mutations in the genes encoding these proteins can confer resistance. Protein L27 has also been identified as a major component of the macrolide binding site.

The following diagram illustrates the signaling pathway of Midecamycin A2's mechanism of action.

Conclusion

The 16-membered macrolide structure of Midecamycin A2, with its defined stereochemistry and complex arrangement of functional groups, is exquisitely tailored for its biological function. A thorough understanding of its three-dimensional architecture, facilitated by advanced analytical techniques, is paramount for the rational design of new macrolide antibiotics with improved efficacy and the ability to overcome bacterial resistance. This technical guide provides a foundational understanding of the key structural and mechanistic aspects of Midecamycin A2, intended to aid researchers in the fields of medicinal chemistry, microbiology, and drug development.

References

- 1. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Macrolide: Initial Isolation and Characterization of Midecamycin A2

Published: November 8, 2025

Affiliation: Google Research

Abstract

Midecamycin, a 16-membered macrolide antibiotic complex, was first isolated in 1971 from the fermentation broth of Streptomyces mycarofaciens. Initially designated SF-837, this complex was found to be composed of several related compounds, with Midecamycin A1 as the principal component. This technical guide provides a detailed overview of the initial isolation and characterization of a key minor component, Midecamycin A2. The methodologies presented are based on the seminal work of T. Tsuruoka and colleagues, outlining the fermentation, extraction, and chromatographic separation techniques employed in its discovery. Physicochemical properties and the structural elucidation approaches of the era are summarized, providing a foundational understanding for researchers, scientists, and drug development professionals working with macrolide antibiotics.

Introduction

The macrolide class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their efficacy against Gram-positive bacteria and atypical pathogens. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The discovery of Midecamycin in 1971 by T. Tsuruoka et al. expanded this critical therapeutic class.[2] The producing organism, a novel species named Streptomyces mycarofaciens, was found to generate a mixture of closely related macrolides.[2]

While Midecamycin A1 is the most abundant component, the minor constituents, including Midecamycin A2, possess unique structural features and contribute to the overall activity profile of the complex. Understanding the initial methods for isolating and characterizing these minor components is crucial for historical context, and for appreciating the evolution of analytical techniques in drug discovery. This whitepaper reconstructs the pioneering work on Midecamycin A2, presenting the experimental protocols and characterization data from its initial discovery.

Fermentation and Production

The production of the Midecamycin complex was achieved through submerged fermentation of Streptomyces mycarofaciens. While the precise media composition from the initial report is not detailed in available literature, a typical approach for actinomycete fermentation was employed.

Culture Conditions

A suitable fermentation medium would have included a combination of carbon and nitrogen sources to support robust growth and secondary metabolite production. The fermentation was carried out in both shaken flasks for initial studies and larger jar fermenters for scaled-up production. Optimal antibiotic production was reportedly achieved after 60-70 hours of fermentation.[3]

Table 1: General Fermentation Parameters for Midecamycin Production

| Parameter | Condition |

| Producing Organism | Streptomyces mycarofaciens |

| Culture Type | Submerged Fermentation |

| Typical Carbon Sources | Glucose, Soluble Starch |

| Typical Nitrogen Sources | Peptone, Meat Extract, Soybean Meal |

| Incubation Time | 60 - 70 hours |

| pH | Maintained around 7.0 |

Isolation and Purification of Midecamycin A2

The initial isolation of Midecamycin A2 involved a multi-step process to separate it from the fermentation broth and other macrolide components. The process began with the extraction of the entire SF-837 complex, followed by chromatographic separation of the individual components.[3]

Experimental Protocol: Extraction of the Crude Midecamycin Complex

-

Broth Filtration: The fermentation culture was filtered to separate the mycelia from the antibiotic-rich broth.

-

pH Adjustment & Initial Extraction: The pH of the filtrate was adjusted to 8.0, and the Midecamycin complex was extracted into an organic solvent, typically ethyl acetate.[3]

-

Acidic Water Wash: The antibiotic was then back-extracted from the ethyl acetate into acidic water (pH 2.0).[3]

-

Re-extraction: The pH of the aqueous layer was readjusted to 8.0, and the Midecamycin complex was re-extracted into a fresh volume of ethyl acetate.[3]

-

Concentration: The final ethyl acetate extract was concentrated to dryness under vacuum to yield a crude powder of the SF-837 complex.[3]

Experimental Protocol: Chromatographic Separation of Midecamycin A2

The separation of the minor components, including Midecamycin A2, from the crude powder was achieved using silica gel column chromatography.[4][5]

-

Column Preparation: A chromatography column was packed with silica gel as the stationary phase.

-

Sample Loading: The crude SF-837 powder was dissolved in a minimal amount of a suitable solvent (e.g., benzene) and loaded onto the column.[3]

-

Elution: The column was developed with a solvent system, likely a gradient of non-polar to more polar solvents. A reported system for the initial purification of the main component was benzene-acetone (4:1).[3] It is probable that a similar or modified solvent system was used to elute and separate the minor components.

-

Fraction Collection: Eluted fractions were collected and monitored for the presence of the different components, likely using thin-layer chromatography (TLC).

-

Isolation of Midecamycin A2: Fractions containing the purified Midecamycin A2 were combined and concentrated to yield the isolated compound.

Physicochemical Characterization

The initial characterization of Midecamycin A2 relied on a combination of physical measurements and spectroscopic techniques available in the early 1970s. This data was essential for distinguishing it from the other components of the SF-837 complex and for its eventual structure elucidation.

Table 2: Physicochemical Properties of Midecamycin A2 and Related Components

| Property | Midecamycin A2 | Midecamycin A1 (Major Component) |

| Molecular Formula | C₄₂H₆₉NO₁₅[5] | C₄₁H₆₇NO₁₅[4] |

| Molecular Weight | 828.0 g/mol [5] | 814.0 g/mol [4] |

| Appearance | White Powder / Colorless Needles | Colorless needles (from benzene)[4] |

| Melting Point (°C) | Data not available from initial reports | 155 - 156[4] |

| Optical Rotation | Data not available from initial reports | [α]D²³ -67° (c=1, ethanol)[4] |

| UV λmax (in Ethanol) | Data not available from initial reports | 232 nm[4] |

| pKa' (in 50% aq. ethanol) | Data not available from initial reports | 6.9[4] |

Note: Data for Midecamycin A2 from the initial 1971 reports is not fully available in the searched literature. Modern analytical data confirms its molecular formula and weight.

Structure Elucidation

The structure of Midecamycin A2 was determined through a combination of spectroscopic analysis (IR, UV, and early NMR) and chemical degradation studies, which was standard practice for natural product chemistry at the time. The key difference between Midecamycin A1 and A2 lies in the acylation pattern on the macrolide ring.

Biological Activity

Midecamycin A2, as part of the Midecamycin complex, exhibits broad-spectrum activity primarily against Gram-positive bacteria. Its mechanism of action is consistent with other macrolide antibiotics.

Mechanism of Action

Midecamycin A2 binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase step and inhibiting protein synthesis, which ultimately leads to the cessation of bacterial growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Silica gel chromatography of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Elucidation of Rokitamycin, Midecamycin and Erythromycin Metabolites Formed by pathogenic Nocardia. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Studies on antibiotic SF-837, a new antibiotic. 3. Isolation and properties of minor components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deltamycins, new macrolide antibiotics. II. Isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Midecamycin A2 and Its Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A2, a member of the 16-membered macrolide antibiotic family, and its derivatives, exhibit a spectrum of biological activities, including antibacterial, immunomodulatory, and anti-inflammatory effects. This technical guide provides an in-depth overview of the biological activities of Midecamycin A2 and its derivatives, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Midecamycin, a naturally occurring macrolide antibiotic produced by Streptomyces mycarofaciens, is a complex of several components, with Midecamycin A1 being the major constituent.[1] Midecamycin A2 is one of the minor components of this complex. Like other macrolides, midecamycins are characterized by a large lactone ring to which deoxy sugars are attached.[2] The biological activity of these compounds can be modified through chemical derivatization, leading to compounds with improved pharmacokinetic properties or enhanced biological effects. This guide will focus on the biological activities of Midecamycin A2 and its key derivatives.

Antibacterial Activity

Mechanism of Action

The primary mechanism of antibacterial action for Midecamycin and its derivatives is the inhibition of protein synthesis in susceptible bacteria.[2][3] This is achieved by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds and the translocation of peptides during protein synthesis.[2] This action is primarily bacteriostatic, meaning it inhibits the growth of bacteria, but can be bactericidal at higher concentrations depending on the bacterial species.

Antibacterial Spectrum and Quantitative Data

Midecamycin and its derivatives demonstrate activity against a broad range of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens like Mycoplasma pneumoniae.[4][5][6] The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Midecamycin and its Derivatives against Various Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Midecamycin | Staphylococcus aureus | <3.1 | [4] |

| Midecamycin | Streptococcus spp. | <3.1 | [4] |

| Midecamycin | Haemophilus spp. | <3.1 | [4] |

| Midecamycin | Listeria spp. | <3.1 | [4] |

| Midecamycin | Mycoplasma pneumoniae | 8 (MIC90) | [7] |

| Acetylmidecamycin | Mycoplasma pneumoniae | 1 (MIC90) | [7] |

| Acetylmidecamycin | Mycoplasma hominis | 0.25 (MIC90) | [7] |

| Acetylmidecamycin | Ureaplasma species | 0.25 (MIC90) | [7] |

Note: Data for Midecamycin A2 specifically is limited in publicly available literature. The data presented for Midecamycin is representative of the general activity of the parent compound. MIC90 represents the concentration required to inhibit 90% of the tested strains.

Immunomodulatory and Anti-inflammatory Activity

Beyond their antibacterial properties, Midecamycin and its derivatives possess significant immunomodulatory and anti-inflammatory effects. These activities are independent of their antimicrobial action and contribute to their therapeutic efficacy in certain inflammatory conditions.

Mechanism of Action

The immunomodulatory and anti-inflammatory effects of macrolides, including Midecamycin derivatives, are mediated through various mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[8]

-

Modulation of T-cell Function: Midecamycin acetate has been shown to suppress the proliferative response of T-lymphocytes and inhibit the production of Interleukin-2 (IL-2).[9][10]

-

Inhibition of Signaling Pathways: Macrolides are known to interfere with intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the mammalian Target of Rapamycin (mTOR) pathways, which are crucial for the inflammatory response.[11][12]

Quantitative Data

Quantitative data on the anti-inflammatory and immunomodulatory activities of Midecamycin A2 and its derivatives are often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Immunomodulatory and Anti-inflammatory Activity of Midecamycin Acetate

| Activity | Cell Type/Model | Effect | Concentration (µg/mL) | Reference(s) |

| T-lymphocyte proliferation suppression | Human peripheral blood mononuclear cells | Suppression of proliferative response | 1.6 - 8 | [9][10] |

| IL-2 production inhibition | Mitogen-stimulated T-cells | Suppression of IL-2 production | 1.6 - 40 | [9][10] |